molecular formula C10H15ClN2O B1374544 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol CAS No. 1178691-25-2

2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol

Cat. No.: B1374544
CAS No.: 1178691-25-2
M. Wt: 214.69 g/mol
InChI Key: RBZJDPYFRMMNNJ-UHFFFAOYSA-N
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Description

2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol is an organic compound that features a unique structure with both amino and chloro functional groups attached to an ethylanilino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol typically involves multi-step organic reactions. One common method is the reduction of nitro compounds to amines, followed by substitution reactions. For example, starting with a nitrobenzene derivative, the nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst. Subsequent chlorination and ethylation steps can be carried out under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while substitution of the chloro group can produce various substituted derivatives.

Scientific Research Applications

2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and chloro groups play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-chloropurine
  • 6-Chloro-2-purinamine
  • 6-Chloroguanine

Uniqueness

2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol is unique due to its specific combination of functional groups and its ethylanilino backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-(2-amino-6-chloro-N-ethylanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O/c1-2-13(6-7-14)10-8(11)4-3-5-9(10)12/h3-5,14H,2,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZJDPYFRMMNNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=C(C=CC=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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